6-O-alpha-D-galactopyranosyl-D-galactopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

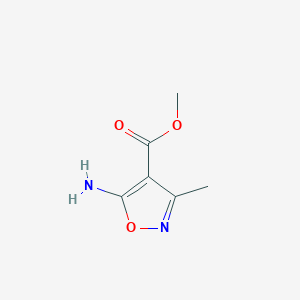

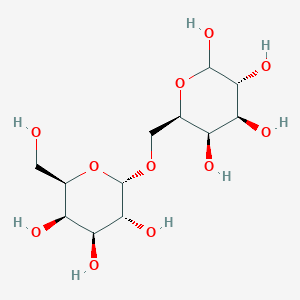

6-O-alpha-D-galactopyranosyl-D-galactopyranose, also known as alpha-Gal- (1-6)-Gal, is a glycosylgalactose consisting of D-galactose having an alpha-D-galactosyl residue attached at the 6-position . It has a molecular formula of C12H22O11 .

Synthesis Analysis

The synthesis of 6-O-alpha-D-galactopyranosyl-D-galactopyranose involves glycosylation of a compound with 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide in the presence of mercuric cyanide, which affords the disaccharide derivative . The O-deacetylation of this derivative in methanolic sodium methoxide gives the title disaccharide .Molecular Structure Analysis

The molecular structure of 6-O-alpha-D-galactopyranosyl-D-galactopyranose is characterized by an alpha- (1->6)-linkage between D-galactose and D-galactose . The structure is further characterized by its IUPAC name, (3 R ,4 S ,5 R ,6 R )-6- [ [ (2 S ,3 R ,4 S ,5 R ,6 R )-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol .Physical And Chemical Properties Analysis

6-O-alpha-D-galactopyranosyl-D-galactopyranose has a molecular weight of 342.30 g/mol . Its physical and chemical properties are not explicitly stated in the literature.Aplicaciones Científicas De Investigación

Carbohydrate Metabolism Studies

Alpha-Gal-(1-6)-Gal plays a significant role as a structural constituent in various dietary carbohydrates. Its structure and digestion properties are crucial for understanding how carbohydrates impact human metabolism and energy production. Research in this area can lead to better dietary recommendations and treatments for metabolic disorders .

Glycoprotein Analysis

This disaccharide is a key component in glycoproteins, which are proteins with carbohydrate molecules attached. Studying alpha-Gal-(1-6)-Gal’s role in glycoproteins can provide insights into cell communication, immune response, and disease progression, as glycoproteins are often involved in signaling and recognition processes within the body .

Synthetic Chemistry

Alpha-Gal-(1-6)-Gal is used in synthetic chemistry for glycosylation reactions, which are essential for creating complex carbohydrates and glycoconjugates. These substances have applications in drug development, especially in creating molecules that can mimic natural substances in the body .

Immunology

The compound is also relevant in immunological studies. It can be used to create antigens for vaccines or to study the immune response to various pathogens. Understanding how alpha-Gal-(1-6)-Gal interacts with the immune system can lead to the development of new immunotherapies .

Enzyme Functionality

In biotechnology, alpha-Gal-(1-6)-Gal is important for studying enzyme functionality, particularly enzymes that process carbohydrates, such as glycoside hydrolases. This research can lead to the development of new enzymes for industrial applications, such as biofuel production or biodegradation .

Nutraceutical Development

Finally, alpha-Gal-(1-6)-Gal has applications in the development of nutraceuticals, which are products derived from food sources with extra health benefits in addition to the basic nutritional value. This compound can be used to enhance the health benefits of food products or to create dietary supplements .

Mecanismo De Acción

Target of Action

It is often used as a substrate in research studies .

Mode of Action

As a substrate in research studies, it likely interacts with its target enzyme to undergo a chemical reaction .

Result of Action

As a substrate in research studies, it likely undergoes a chemical reaction with its target enzyme, leading to the production of specific products .

Propiedades

IUPAC Name |

(3R,4S,5R,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-BQYJSGCXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-alpha-D-galactopyranosyl-D-galactopyranose | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1419548.png)

![Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-](/img/structure/B1419551.png)

![1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole](/img/structure/B1419553.png)

![5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1419557.png)